1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine
Overview
Description
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and P-tolylhydrazine.
Formation of Hydrazone: The first step involves the reaction of 2-fluoroaniline with P-tolylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic acid, to form the pyrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique structure and biological activity.
Biological Studies: It is employed in biological studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: It may have applications in the synthesis of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and P-tolyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a methyl group instead of a P-tolyl group, which may affect its biological activity and chemical reactivity.
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: The presence of a phenyl group instead of a P-tolyl group can influence its binding affinity and selectivity towards molecular targets.
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-6-8-12(9-7-11)14-10-16(18)20(19-14)15-5-3-2-4-13(15)17/h2-10H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDKLVDFENHVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-41-2 | |
Record name | 1-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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